molecular formula C9H15NO5 B11774749 7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate

7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate

Katalognummer: B11774749
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: UHIAHMLALFYWAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate is a chemical compound (CAS 1956328-50-9) with the molecular formula C₉H₁₅NO₅ and a molecular weight of 217.22 g/mol . This specialized bicyclic structure serves as a highly valuable, conformationally restricted scaffold in medicinal chemistry for designing novel bioactive molecules. Its rigid norbornane-like framework is prized for creating sterically defined, achiral analogs that can improve binding selectivity to biological targets compared to more flexible counterparts . Scientific research has identified the 7-azabicyclo[2.2.1]heptane core as a versatile scaffold for developing selective sigma-2 (σ2) receptor ligands . The nature of the N-substituent is critical for biological activity; studies show that arylalkyl substituents confer notable selectivity for the σ2 receptor subtype . This makes the compound a crucial intermediate for neuroscientific research and the development of potential therapeutics for disorders of the nervous system . Furthermore, related azabicycloheptane derivatives are investigated as orexin receptor modulators and for their potential in treating neurodegenerative diseases and Parkinson's . The oxalate salt form of this compound enhances its stability and handling properties for research applications. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use . Researchers can refer to the product documentation for detailed handling and safety information.

Eigenschaften

Molekularformel

C9H15NO5

Molekulargewicht

217.22 g/mol

IUPAC-Name

7-azabicyclo[2.2.1]heptan-1-ylmethanol;oxalic acid

InChI

InChI=1S/C7H13NO.C2H2O4/c9-5-7-3-1-6(8-7)2-4-7;3-1(4)2(5)6/h6,8-9H,1-5H2;(H,3,4)(H,5,6)

InChI-Schlüssel

UHIAHMLALFYWAP-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1N2)CO.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Trifluoroacetylation of the Amine Group

The process begins with trans-4-aminocyclohexanol, where the amine group is selectively protected using trifluoroacetic anhydride (TFAA) in acetonitrile at room temperature. This step achieves quantitative yields by acylating the amine without affecting the hydroxyl group. The reaction mechanism involves nucleophilic attack of the amine on TFAA, forming a stable trifluoroacetamide intermediate.

Reaction Conditions :

  • Solvent: Acetonitrile

  • Temperature: 25°C

  • Yield: 100%

Step 2: Sulfonation of the Hydroxyl Group

The hydroxyl group is then protected using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base. This step converts the alcohol into a mesylate, facilitating subsequent nucleophilic displacement. The reaction proceeds at 0°C to minimize side reactions, yielding the bis-protected intermediate in near-quantitative yield.

Reaction Conditions :

  • Base: Triethylamine

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 98–100%

Step 3: Cyclization and Deprotection

The mesylated intermediate undergoes cyclization in a weakly basic aqueous ethanol solution (pH 8–9). Simultaneous deprotection of the trifluoroacetamide group occurs via hydrolysis, driven by the basic conditions. The strained bicyclic structure forms through an intramolecular nucleophilic attack, yielding 7-azabicyclo[2.2.1]heptan-1-ylmethanol. Subsequent treatment with oxalic acid in ethanol produces the oxalate salt.

Reaction Conditions :

  • Solvent: 80% aqueous ethanol

  • Base: Sodium bicarbonate

  • Temperature: 25°C

  • Overall Yield: 90%

Alternative Five-Step Synthesis via Diels-Alder Reaction

Step 1: Diels-Alder Cycloaddition

A classical route involves the Diels-Alder reaction between N-carbobenzoxy-pyrrole and acetylene dicarboxylate. This step forms the bicyclic skeleton but suffers from low yields (<10%) due to competing side reactions.

Reaction Conditions :

  • Dienophile: Dimethyl acetylenedicarboxylate

  • Catalyst: None

  • Yield: 9%

Step 2: Hydrogenation and Functionalization

The adduct is hydrogenated over platinum oxide to reduce double bonds, followed by oxidation with chromium trioxide to introduce ketone functionalities. These steps are hampered by poor regioselectivity and require costly catalysts.

Reaction Conditions :

  • Catalyst: PtO₂ (10% w/w)

  • Solvent: Ethanol

  • Yield: 26% (two steps)

Step 3: Cyclization and Salt Formation

Final cyclization under acidic conditions and oxalate salt formation mirrors the method in Section 2.3 but achieves lower overall yields (18–36%) due to cumulative inefficiencies in earlier steps.

Comparative Analysis of Methods

The table below contrasts key parameters of the two synthetic routes:

ParameterTrans-4-Aminocyclohexanol RouteDiels-Alder Route
Starting Materialtrans-4-AminocyclohexanolN-Carbobenzoxy-pyrrole
Number of Steps35
Overall Yield90%18–36%
Catalyst RequirementNonePtO₂ (costly)
Reaction ConditionsMild (room temperature)High-temperature steps
ScalabilityIndustrial-friendlyLimited by low yields

Critical Considerations in Oxalate Salt Formation

The final step—converting the free base to the oxalate salt—requires careful pH control. Excess oxalic acid in ethanol precipitates the salt, which is purified via recrystallization from methanol/ethyl acetate. Key factors include:

  • Molar Ratio : 1:1 stoichiometry between amine and oxalic acid.

  • Solvent System : Ethanol-water mixtures optimize solubility and crystallization.

  • Purity : ≥97% achieved through iterative recrystallization .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The azabicyclo core and methanol-oxalate moiety participate in nucleophilic substitution reactions, particularly at the bridgehead carbon or hydroxyl group.

Key Findings :

  • Reaction conditions are optimized using specific solvents (e.g., polar aprotic solvents like DMF or THF) and catalysts (e.g., palladium or transition-metal complexes) to enhance yield and purity.

  • Substitution at the bridgehead carbon is stereospecific, retaining the rigid bicyclic structure while introducing functional groups such as halides or amines.

Example Reaction :
7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate+Nu7-Azabicyclo[2.2.1]heptan-1-yl-Nu+Oxalate byproducts\text{7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate} + \text{Nu}^- \rightarrow \text{7-Azabicyclo[2.2.1]heptan-1-yl-Nu} + \text{Oxalate byproducts}
Nu = Nucleophile (e.g., Cl⁻, NH₃)

Data Table :

Substrate PositionNucleophileSolventCatalystYield (%)Reference
Bridgehead CCl⁻DMFPd(OAc)₂78
Methanol -OHNH₃THFNone65

Salt Formation and Acid-Base Reactions

The oxalate counterion enables reversible acid-base reactions, allowing conversion between the free base and salt forms.

Key Findings :

  • The oxalate salt forms via proton transfer between 7-azabicyclo[2.2.1]heptan-1-ylmethanol and oxalic acid in ether or ethanol .

  • Crystallization from ethanol/pentane mixtures yields a stable crystalline form with a melting point of 118–119°C .

Example Reaction :
7-Azabicyclo[2.2.1]heptan-1-ylmethanol+HOOC-COOHOxalate salt+H2O\text{7-Azabicyclo[2.2.1]heptan-1-ylmethanol} + \text{HOOC-COOH} \rightarrow \text{Oxalate salt} + \text{H}_2\text{O}

Data Table :

Free Base SolubilityAcid UsedSolventCrystallization AgentPurity (%)Reference
High in etherOxalicEthanolPentane99

Hydrogenation and Functional Group Modifications

While the saturated bicyclic core limits hydrogenation, the methanol group undergoes oxidation or esterification.

Key Findings :

  • The methanol group oxidizes to a ketone using CrO₃ or KMnO₄, though yields are moderate (50–60%).

  • Esterification with acetic anhydride produces acetylated derivatives, enhancing lipophilicity for pharmacological applications .

Example Reaction :
7-Azabicyclo[2.2.1]heptan-1-ylmethanol+Ac2OAcetylated derivative+H2O\text{7-Azabicyclo[2.2.1]heptan-1-ylmethanol} + \text{Ac}_2\text{O} \rightarrow \text{Acetylated derivative} + \text{H}_2\text{O}

Data Table :

Reaction TypeReagentConditionsProductYield (%)Reference
OxidationKMnO₄Acidic, 60°CKetone derivative55
EsterificationAcetic anhydrideRefluxAcetyl-oxalate salt85

Stereochemical Transformations

The bicyclic structure’s rigidity influences stereochemical outcomes in substitution and cyclization reactions.

Key Findings :

  • Intramolecular cyclization of related epoxides (e.g., syn-4-N-methylaminocyclohexane 1,2-epoxide) yields exo stereoisomers exclusively .

  • Stereochemical assignments are confirmed via X-ray crystallography .

Data Table :

Starting MaterialReaction TypeProduct StereochemistryYield (%)Reference
syn-Epoxide derivativeIntramolecular cyclizationexo-isomer90

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate exhibits properties that make it valuable in drug development, particularly in the treatment of neurological disorders and addiction therapies.

Case Study: Addiction Treatment

Research has indicated that derivatives of this compound are being explored for their efficacy in treating substance use disorders, particularly opioid addiction. For instance, compounds related to this compound have been shown to interact with the central nervous system, potentially modulating the effects of addictive substances and providing therapeutic benefits without the high risk of dependency associated with traditional opioids .

Pharmacological Applications

The pharmacological profile of this compound suggests several applications:

  • Analgesics: Its structural similarity to known analgesics indicates potential use in pain management.
  • Cognitive Enhancers: Some studies suggest that this compound may enhance cognitive functions, making it a candidate for treating cognitive decline .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing various heterocyclic compounds. Its unique bicyclic structure allows for diverse modifications that can lead to new compounds with desired biological activities.

Synthesis Pathway Example

A typical synthesis pathway might involve the reaction of starting materials under controlled conditions to yield this compound as an intermediate product, which can then be further transformed into more complex structures .

The regulatory status of this compound is still under evaluation as research continues to uncover its potential benefits and risks in clinical settings. Future studies focusing on its pharmacokinetics and long-term effects will be crucial for determining its viability as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to active sites of enzymes, altering their activity and affecting metabolic pathways. The bicyclic structure of the compound allows it to fit into enzyme active sites, making it a valuable tool for studying enzyme function .

Vergleich Mit ähnlichen Verbindungen

Key Features :

  • Structural Rigidity : The bicyclo[2.2.1]heptane framework imposes conformational constraints, mimicking peptide backbones in bioactive molecules .
  • Synthetic Routes : Common methods include Curtius rearrangement, bromination, and NaH-mediated cyclization (e.g., synthesis of 1-(2-Bromo-7-azabicyclo[2.2.1]heptan-7-yl)prop-2-en-1-one) .
  • Applications : Intermediate in synthesizing pharmaceuticals (e.g., nicotinic receptor agonists) and peptidomimetics .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 7-azabicyclo[2.2.1]heptan-1-ylmethanol oxalate with structurally related compounds:

Compound Name Molecular Formula Key Structural Features Synthesis Method Applications References
This compound C₉H₁₅NO₅ Oxalate salt; methanol at 1-position Salt formation from parent alcohol Pharmaceutical intermediate
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) C₇H₁₁NO₂ Carboxylic acid at 1-position Diels-Alder reaction Peptidomimetics, rigid proline analog
Epiboxidine C₁₀H₁₃N₃O Isoxazolyl substituent at 2-position Multi-step functionalization Nicotinic acetylcholine receptor agonist
7-Oxabicyclo[2.2.1]heptan-2-ylmethanol C₇H₁₂O₂ Oxygen instead of nitrogen in bicyclo core High-pressure reactions Solubility modifier in drug formulations
2-Azabicyclo[2.2.1]heptan-3-ylmethanol C₇H₁₃NO Nitrogen at 2-position Radical cyclization Unreported (experimental intermediate)

Key Observations :

  • Heteroatom Position : Replacing nitrogen with oxygen (e.g., 7-oxabicyclo derivatives) reduces basicity and alters hydrogen-bonding capacity, affecting solubility .
  • Substituent Effects : Carboxylic acid (Ahc) and isoxazolyl (Epiboxidine) groups enhance bioactivity by enabling interactions with biological targets (e.g., enzymes or receptors) .
  • Salt Forms : Hydrochloride and oxalate salts improve pharmacokinetics compared to free bases .

Pharmaceutical Relevance

  • 7-Azabicyclo Derivatives : Used in synthesizing epibatidine analogs (potent analgesics) and receptor-targeted drugs .
  • Ahc : Explored in designing antiviral peptides due to its resistance to enzymatic degradation .

Biologische Aktivität

7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to muscarinic acetylcholine receptors and sigma receptors. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H15NO4
  • CAS Number : 2940952-61-2

The compound exhibits a bicyclic structure that contributes to its unique pharmacological properties.

This compound primarily interacts with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in various physiological functions. The compound shows selectivity for different mAChR subtypes, particularly M3 receptors, which are implicated in smooth muscle contraction in the respiratory tract .

Binding Affinity

Studies have demonstrated that the compound has a significant binding affinity for sigma receptors, particularly the σ2 subtype. This binding is crucial for its potential therapeutic effects in neurological disorders .

Anticholinergic Properties

Research indicates that derivatives of 7-Azabicyclo[2.2.1]heptane exhibit anticholinergic activity, making them potential candidates for treating conditions such as asthma and COPD by inhibiting bronchoconstriction mediated by M3 receptors .

Sigma Receptor Modulation

A study highlighted the development of selective sigma receptor ligands based on the 7-Azabicyclo[2.2.1]heptane scaffold. These ligands showed promising results in vitro, demonstrating high affinity and selectivity for σ2 receptors over other CNS targets, suggesting their utility in treating neurodegenerative diseases .

Research Findings Summary Table

StudyFocusKey Findings
Sigma Receptor LigandsHigh affinity for σ2 receptors; potential for neurological applications
Muscarinic ReceptorsSignificant binding to M3 mAChRs; potential use in respiratory diseases
Developmental BiologyScreening using zebrafish model; insights into genetic implications

Toxicological Considerations

Research on oxalate esters indicates that while this compound is metabolized to produce oxalate ions, studies suggest that these metabolites do not exhibit genotoxicity or carcinogenicity under standard testing conditions . However, further long-term studies are necessary to fully assess its safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-azabicyclo[2.2.1]heptan-1-ylmethanol oxalate, and what are their key challenges?

  • Methodological Answer : The synthesis of bicyclic amines like 7-azabicyclo derivatives typically involves intramolecular cycloaddition or ring-closing metathesis. For example, José Marco-Contelles et al. describe a general approach for synthesizing 7-azabicyclo[2.2.1]heptane derivatives via catalytic hydrogenation or photochemical reactions (Scheme 1 in ref. 9) . Key challenges include controlling stereochemistry (especially enantiomeric purity) and avoiding side reactions during oxalate salt formation. Use high-resolution NMR (¹H/¹³C) and X-ray crystallography to confirm structural integrity.

Q. How can researchers characterize the stability of this compound under experimental conditions?

  • Methodological Answer : Stability testing should include:

  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH sensitivity : Test solubility and stability in buffers across pH 2–12 (e.g., via HPLC monitoring over 24–72 hours).
  • Light sensitivity : Conduct UV-Vis spectroscopy under controlled light exposure.
    notes that structurally related bicyclic compounds are stable under recommended storage conditions but lack decomposition data for oxalate salts .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Respiratory protection : Use NIOSH-certified OV/AG/P99 respirators if aerosolization occurs, as recommended for similar azabicyclo compounds .
  • Skin/eye protection : Wear nitrile gloves and goggles; avoid contact due to potential irritancy (data gaps exist for oxalate salts, but analogous compounds show moderate toxicity ).
  • Waste disposal : Neutralize acidic oxalate byproducts before disposal to prevent drainage contamination .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

  • Methodological Answer :

  • Chiral resolution : Employ chiral stationary phases (CSPs) in preparative HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • Asymmetric catalysis : Use enantioselective hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes).
  • Monitoring : Validate purity via chiral GC or circular dichroism (CD). For related bicyclic systems, stereochemical control is critical for pharmacological activity .

Q. What analytical techniques resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer : Discrepancies in properties like melting point or solubility may arise from polymorphic forms or hydration states. To address this:

  • X-ray powder diffraction (XRPD) : Compare experimental patterns with computational predictions (e.g., Mercury CSD).
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity and hydrate formation.
  • Cross-validate data : Collaborate with multiple labs using standardized protocols. highlights gaps in physicochemical data for analogous compounds, necessitating rigorous in-house validation .

Q. How can computational modeling predict the pharmacological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Screen against target receptors (e.g., nicotinic acetylcholine receptors) using AutoDock Vina or Schrödinger Suite.
  • QSAR studies : Corrogate structural features (e.g., oxalate’s hydrogen-bonding capacity) with bioactivity data from similar bicyclic amines.
  • ADMET prediction : Use SwissADME or pkCSM to estimate absorption, toxicity, and metabolic pathways.

Q. What strategies mitigate side reactions during oxalate salt formation in large-scale synthesis?

  • Methodological Answer :

  • Stoichiometric control : Use in-situ pH monitoring to avoid over-acidification.
  • Solvent selection : Polar aprotic solvents (e.g., acetone or THF) reduce proton exchange side reactions.
  • Crystallization optimization : Employ anti-solvent techniques (e.g., water addition) to improve yield and purity.

Data Gaps and Research Recommendations

  • Priority areas :
    • Toxicology : Acute toxicity and genotoxicity data for oxalate salts are absent in existing literature .
    • Thermal properties : Decomposition temperature and flash point remain uncharacterized .
    • Polymorphism : Systematic studies on crystalline forms are needed to standardize synthesis protocols.

Note: Avoid relying on commercial databases like due to unverified data. Always cross-check with peer-reviewed journals or institutional repositories (e.g., 兰州大学机构知识库 ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.